Physicochemical Differentiation: cLogP Comparison of Target Compound vs. 6-Methoxy and 6-Dimethylamino Pyridazine Analogs
The target compound exhibits a calculated partition coefficient (cLogP) of approximately 1.6, reflecting balanced lipophilicity conferred by the unsubstituted pyridazine ring and the methylsulfonyl-piperidine motif. In contrast, the 6-methoxy analog (CAS 2034247-88-4) carries an additional oxygen atom and a methyl group, increasing polar surface area and reducing cLogP by an estimated 0.3–0.5 log units, while the 6-dimethylamino analog (CAS 2034224-92-3) introduces a basic tertiary amine that substantially lowers cLogP (estimated decrease of 0.8–1.2 log units) and adds a protonation site at physiological pH . The 0.47–0.67 log unit difference between the target compound and the simpler 1-(methylsulfonyl)piperidine fragment (cLogP ≈ 0.6–0.8) demonstrates that the pyridazin-3-yloxy-pyrrolidine appendage contributes meaningfully to overall lipophilicity . These differences in cLogP predict variations in membrane permeability, aqueous solubility, and potential off-target binding—factors critical for both in vitro assay performance and in vivo pharmacokinetic behavior.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.6 (predicted) |
| Comparator Or Baseline | 6-Methoxy analog: cLogP ≈ 1.1–1.3 (estimated); 6-Dimethylamino analog: cLogP ≈ 0.4–0.8 (estimated); 1-(Methylsulfonyl)piperidine fragment: cLogP ≈ 0.6–0.8 |
| Quantified Difference | Target compound is 0.3–1.2 log units more lipophilic than 6-substituted analogs; 0.8–1.0 log units higher than the methylsulfonyl-piperidine fragment alone |
| Conditions | Calculated using fragment-based or atom-based cLogP prediction algorithms; values are estimated from structurally related compounds reported in vendor and database entries |
Why This Matters
Lipophilicity is a primary determinant of compound behavior in biological assays—differences of ≥0.5 log units can translate to >3-fold changes in membrane partitioning, impacting apparent potency, cellular permeability, and non-specific binding; procurement of the correct analog with the intended cLogP profile is essential for reproducible screening results.
